molecular formula C5H6OS B1295398 Furan, 2-(methylthio)- CAS No. 13129-38-9

Furan, 2-(methylthio)-

Cat. No. B1295398
CAS RN: 13129-38-9
M. Wt: 114.17 g/mol
InChI Key: QNQUVXCNWQTHHY-UHFFFAOYSA-N
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Description

Furan, 2-(methylthio)- is a chemical compound with the molecular formula C₆H₈OS . It is also known by other names, including furfuryl methyl sulfide , 2-furfuryl methyl sulfide , and 2-(methylsulfanyl)methylfuran . This compound belongs to the furan class and contains a sulfur atom.

Scientific Research Applications

Organic Electronics

2-(Methylthio)furan: is utilized in the development of conjugated materials for organic electronics. Its incorporation into conjugated systems can lead to benefits such as increased conjugation, improved solubility, and enhanced transport properties. These materials find applications in sensors, dyes, organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Green Chemistry

The compound plays a role in the shift from traditional resources like crude oil to biomass . As a furan platform chemical (FPC), it’s derived from biomass and contributes to the production of bio-based materials beyond fuels and plastics. This includes the synthesis of complex chemicals and the development of chiral furans .

Sustainable Materials

2-(Methylthio)furan: is processed from furfural, an organic compound obtained from biomass feedstock, making it a green and environmentally friendly material. It’s used in the production of pharmaceuticals, resin, agrochemicals, and lacquers, contributing to sustainable development .

Therapeutic Applications

This furan derivative exhibits a variety of therapeutic properties. It has been found to have anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .

Synthetic Chemistry

The compound is significant in synthetic chemistry, where it’s used to create novel conjugated materials with tailored properties. The synthetic methods for incorporating 2-(methylthio)furan into these materials are crucial for advancing organic electronics and other applications .

Stability Improvement Strategies

Research into 2-(methylthio)furan also involves developing strategies to improve the stability of furan-containing conjugated materials. This is essential due to the intrinsic instability of furan, which tends to decompose in the presence of oxygen and light .

properties

IUPAC Name

2-methylsulfanylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUVXCNWQTHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156992
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13129-38-9
Record name Furan, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of 2-(methylthio)furan in coffee relate to the roasting process?

A1: [] Research indicates that 2-(methylthio)furan is one of the major volatile compounds detected in coffee after the roasting process. Specifically, spouted bed roasting (SBR) followed by cryo-assisted cooling and grinding was found to retain higher concentrations of 2-(methylthio)furan compared to conventional drum roasting (CDR). This suggests that the specific roasting method can significantly influence the presence and concentration of this compound in the final coffee product. You can read more about this in the paper titled "Theoretical and Experimental Studies on Cryo-assisted Spouted bed Roasting of coffee beans." []

Q2: How does the dipole moment of 2-(methylthio)furan compare to its structural analogs containing other chalcogens?

A2: [] Studies on the electric dipole moments of various heterocyclic compounds revealed that the mesomeric moment, which reflects the electron delocalization within the ring, follows a specific order: thiophene > selenophene > tellurophene > furan. This suggests that the nature of the heteroatom within the ring significantly influences the electron distribution and consequently the dipole moment. The study further examined the conformational aspects of 2-substituted derivatives of these heterocycles, including 2-(methylthio)furan, providing insights into the spatial arrangement of the substituent groups and their impact on the overall molecular properties. This research can be found in the paper "A comparative study of electric dipole moments of 2-substituted derivatives of furan, thiophen, selenophen, and tellurophen". []

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